molecular formula C46H49Cl2N8+ B1671397 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride CAS No. 61926-22-5

5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride

Cat. No.: B1671397
CAS No.: 61926-22-5
M. Wt: 784.8 g/mol
InChI Key: BGWLYQZDNFIFRX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride is a complex organic compound with notable applications in scientific research. This compound is characterized by its aromatic ring structure and multiple amine groups, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride typically involves a multi-step process:

  • Synthesis of Phenanthridinium Derivative: : Starting with a phenanthridinium precursor, the compound undergoes a series of substitution reactions.

  • Introduction of Ethylenebis(iminotrimethylene): : This involves reacting the phenanthridinium derivative with ethylenediamine in the presence of a suitable catalyst.

  • Formation of Diamino Substituents: : Incorporating the diamino groups is achieved through controlled reduction reactions.

  • Chloride Salt Formation: : The final step involves the conversion to the dichloride dihydrochloride salt form, ensuring the stability and solubility of the compound.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:

  • Enhanced reaction conditions, such as temperature and pressure control.

  • Use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically resulting in the formation of quinone derivatives.

  • Reduction: : Reduction reactions can convert the nitro groups to amino groups.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reductions.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed.

Major Products Formed

  • Oxidation typically leads to quinone derivatives.

  • Reduction yields diamino-substituted phenanthridinium.

  • Substitution reactions produce various functionalized phenanthridinium derivatives.

Scientific Research Applications

Chemistry

This compound is used in synthetic chemistry for the development of new organic compounds and materials.

Biology

It has applications in molecular biology, particularly as a fluorescent probe due to its aromatic ring system that can interact with nucleic acids.

Medicine

In medicinal chemistry, it serves as a potential therapeutic agent or diagnostic tool due to its structural features that can interact with biological targets.

Industry

Industrially, it finds use in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride exerts its effects involves:

  • Molecular Targets: : It interacts with nucleic acids through intercalation, where the aromatic rings insert between DNA base pairs.

  • Pathways Involved: : This intercalation can inhibit the function of enzymes involved in DNA replication and transcription, making it a useful tool in studying these processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethidium Bromide: : Similar in structure with intercalative properties but differs in toxicity and application.

  • Propidium Iodide: : Another nucleic acid stain used in cell viability assays, differing in specific binding affinity and fluorescence properties.

Uniqueness

What sets 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride apart is its unique combination of ethylene bridges and multiple amine groups, which enhances its binding specificity and fluorescence characteristics.

Properties

CAS No.

61926-22-5

Molecular Formula

C46H49Cl2N8+

Molecular Weight

784.8 g/mol

IUPAC Name

5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;chloride;hydrochloride

InChI

InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H/p+1

InChI Key

BGWLYQZDNFIFRX-UHFFFAOYSA-O

SMILES

CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CCCNCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)[NH3+])N)N.Cl.Cl.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethidium Homodimer-1;  EthD-1;  EthD 1;  EthD1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 2
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 3
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 4
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 5
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 6
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.